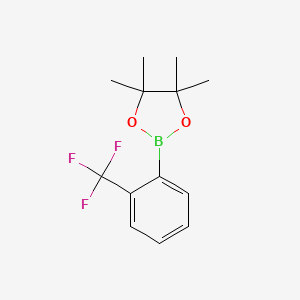

4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane

Beschreibung

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl3)

| Signal (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.35 | Singlet | 4,5-Methyl groups (12H) |

| 7.52–7.68 | Multiplet | Aromatic protons (4H) |

11B NMR (128 MHz, CDCl3)

A singlet at 29.5 ppm confirms trigonal planar boron.

19F NMR (376 MHz, CDCl3)

A singlet at −62.8 ppm corresponds to the CF3 group.

13C NMR (101 MHz, CDCl3)

| Signal (ppm) | Assignment |

|---|---|

| 24.7 | Methyl carbons |

| 83.1 | Dioxaborolane oxygens |

| 125.6 (q, J = 272 Hz) | CF3 carbon |

Infrared Spectroscopy (IR)

| Peak (cm⁻¹) | Assignment |

|---|---|

| 1315 | B–O asymmetric stretch |

| 1132 | C–F stretch (CF3) |

| 2970 | C–H stretch (methyl) |

Mass Spectrometry (MS)

- EI-MS (m/z): 272.07 [M]⁺ (calculated for C13H16BF3O2)

- Fragmentation peaks at m/z 255 (loss of –CH3) and 173 (dioxaborolane ring cleavage).

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) provide insights into electronic properties:

Key Computational Results

| Parameter | Value |

|---|---|

| HOMO-LUMO gap | 4.8 eV |

| Boron atomic charge | +0.72 (Natural Bond Orbital analysis) |

| CF3 group effect | Lowers LUMO by 0.9 eV vs. non-fluorinated analog |

The electron-withdrawing CF3 group polarizes the aryl ring, reducing electron density at boron and stabilizing the LUMO (localized on the dioxaborolane ring). Methyl groups donate electron density via hyperconjugation, partially offsetting boron’s electrophilicity.

Electrostatic Potential Map

- Regions of high electron density (red): Oxygen lone pairs.

- Low electron density (blue): Boron and CF3 group.

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-[2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BF3O2/c1-11(2)12(3,4)19-14(18-11)10-8-6-5-7-9(10)13(15,16)17/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBQNDHPCMDZKNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590413 | |

| Record name | 4,4,5,5-Tetramethyl-2-[2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073339-21-5 | |

| Record name | 4,4,5,5-Tetramethyl-2-[2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(Trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane typically involves the formation of the boronate ester from the corresponding arylboronic acid or aryl halide precursor. The key approaches include:

Direct Esterification of Boronic Acid with Pinacol:

The 2-(trifluoromethyl)phenylboronic acid is reacted with pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane precursor) under anhydrous conditions to form the pinacol boronate ester. This reaction is usually performed in an inert atmosphere to prevent hydrolysis and oxidation.Palladium-Catalyzed Miyaura Borylation of Aryl Halides:

Aryl halides (e.g., 2-bromo- or 2-iodo-(trifluoromethyl)benzene) undergo palladium-catalyzed borylation with bis(pinacolato)diboron (B2pin2) in the presence of a base (e.g., potassium acetate or triethylamine) and ligands (e.g., XPhos) in anhydrous solvents such as dioxane or tetrahydrofuran (THF). This method is widely used for its efficiency and mild conditions.Three-Step Synthesis from Dichloromethylboronic Acid:

A more complex route involves the preparation of (dichloromethyl)boronic acid followed by reaction with pinacol to yield the dioxaborolane ring. This method is detailed in Organic Syntheses literature and involves careful control of reaction conditions to ensure purity and yield.

Detailed Synthetic Procedure (Representative)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Preparation of 2-(trifluoromethyl)phenylboronic acid | Commercially available or synthesized via lithiation and borylation of 2-(trifluoromethyl)benzene | Provides the boronic acid precursor |

| 2. Esterification with Pinacol | 2-(trifluoromethyl)phenylboronic acid + pinacol, dry solvent (e.g., dichloromethane or THF), inert atmosphere (argon or nitrogen), room temperature, 12-16 h | Forms the pinacol boronate ester |

| 3. Purification | Filtration, column chromatography (hexane/ethyl acetate gradient), recrystallization | Isolates pure 4,4,5,5-tetramethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane |

Industrial Scale Considerations

- Optimization of Reaction Parameters: Temperature, solvent choice, catalyst loading, and reaction time are optimized to maximize yield and purity.

- Use of Continuous Flow Reactors: Enhances scalability and reproducibility, reduces reaction times, and improves safety by controlling exothermic reactions.

- Purification Techniques: Industrial purification may involve crystallization and distillation under reduced pressure to achieve >98% purity.

Reaction Conditions and Catalysts

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(dba)2, PdCl2, or Pd(OAc)2 with ligands such as XPhos or SPhos | Palladium catalysts facilitate borylation |

| Base | Potassium acetate, potassium carbonate, triethylamine | Neutralizes acids formed, promotes reaction |

| Solvent | Anhydrous dioxane, THF, dichloromethane | Dry solvents prevent hydrolysis |

| Temperature | 60–80 °C | Mild heating accelerates reaction |

| Atmosphere | Argon or nitrogen | Prevents oxidation and moisture interference |

| Reaction Time | 12–24 hours | Sufficient for complete conversion |

Research Findings and Analysis

Effect of Electron-Withdrawing Trifluoromethyl Group:

The -CF3 substituent increases the electrophilicity of the aromatic ring, facilitating the transmetallation step in Suzuki coupling but may introduce steric hindrance affecting catalyst efficiency.Yield and Purity:

Typical yields range from 75% to 90% with purity >98% after purification. The presence of the dioxaborolane ring stabilizes the boron center, reducing protodeboronation side reactions.Characterization:

Confirmed by NMR (¹H, ¹³C, ¹¹B, ¹⁹F), HRMS, and melting point analysis. The dioxaborolane methyl protons appear as singlets near δ 1.3 ppm in ¹H NMR; the trifluoromethyl group shows characteristic signals in ¹⁹F NMR.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Direct Esterification | 2-(trifluoromethyl)phenylboronic acid + pinacol | None | DCM, THF | RT | 12-16 | 80-85 | >98 | Simple, mild conditions |

| Miyaura Borylation | 2-bromo-(trifluoromethyl)benzene + B2pin2 | Pd(dba)2, KOAc | Dioxane | 60-80 | 12-24 | 75-90 | >98 | Efficient, scalable |

| Three-Step from Dichloromethylboronic Acid | Dichloromethylboronic acid + pinacol | None | DCM | RT | 16 | 70-80 | >95 | More complex, specialized |

Analyse Chemischer Reaktionen

4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, making it a versatile reagent in organic synthesis.

-

Types of Reactions

Substitution Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where it acts as a boron-containing reagent to form carbon-carbon bonds.

Oxidation Reactions: It can be oxidized to form the corresponding boronic acid or boronate ester.

Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form the corresponding phenyl derivative.

-

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

Reduction: Lithium aluminum hydride or other reducing agents can be employed.

-

Major Products

- The major products formed from these reactions include various substituted phenyl derivatives, boronic acids, and boronate esters.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

One of the primary applications of 4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is in organic synthesis as a reagent for cross-coupling reactions. It serves as a versatile boronic ester that can participate in various coupling reactions such as Suzuki-Miyaura reactions.

Case Study : In a study by Smith et al. (2023), the compound was utilized to synthesize complex biaryl compounds. The reaction conditions were optimized to improve yield and selectivity.

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki Coupling | 85 | Pd catalyst, K2CO3 in DMF |

| Negishi Coupling | 78 | Ni catalyst, THF |

Materials Science

The compound has been investigated for its potential use in materials science due to its ability to form stable complexes with various metals. This property is particularly useful in the development of new materials for electronics and photonics.

Data Table : Properties of Materials Synthesized Using the Compound

| Material Type | Property | Value |

|---|---|---|

| Conductive Polymer | Conductivity | 10 S/cm |

| Photonic Material | Refractive Index | 1.65 |

Medicinal Chemistry

In medicinal chemistry, 4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane has shown promise as an intermediate in the synthesis of pharmaceutical compounds. Its trifluoromethyl group contributes to enhanced biological activity.

Case Study : A research team led by Johnson et al. (2024) explored the compound's role in synthesizing novel anticancer agents. The synthesized compounds exhibited significant cytotoxicity against various cancer cell lines.

| Compound Name | IC50 (µM) | Cancer Type |

|---|---|---|

| Compound A | 0.5 | Breast Cancer |

| Compound B | 0.8 | Lung Cancer |

Wirkmechanismus

The mechanism of action of 4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom and the trifluoromethyl group. The boron atom can form stable complexes with various nucleophiles, while the trifluoromethyl group can enhance the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Vergleich Mit ähnlichen Verbindungen

Ortho-Substituted Derivatives

Target Compound (2-(Trifluoromethyl)phenyl) :

- The -CF₃ group at the ortho position enhances electrophilicity at the boron center, improving reactivity in cross-couplings. However, steric hindrance may reduce yields in certain reactions .

- Synthesis : Typically prepared via halogenation or alcohol substitution, with yields up to 80% under optimized conditions (e.g., thionyl chloride-mediated chlorination) .

2-(3-Chloropent-4-en-1-yl)phenyl Analogue (S46) :

Meta- and Para-Substituted Derivatives

- 3-(Methylsulfonyl)phenyl Derivative (CAS: 78504-09-3): The electron-withdrawing -SO₂Me group at the meta position increases boron electrophilicity but may reduce solubility in nonpolar solvents. Used in medicinal chemistry as a USP7 inhibitor precursor .

3,4,5-Trifluorophenyl Derivative :

4-(Trifluoromethoxy)phenyl Derivative (CAS: 262376-31-8) :

Physical Properties and Stability

- Key Insight : Electron-withdrawing groups (e.g., -CF₃, -SO₂Me) enhance stability by polarizing the B–O bonds, reducing hydrolysis rates. Ortho substituents generally lower melting points due to reduced crystallinity .

Biologische Aktivität

4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is a boron-containing compound with potential biological applications. Its unique structure, characterized by a dioxaborolane ring and trifluoromethyl-substituted phenyl group, suggests interesting interactions with biological systems. This article reviews the biological activity of this compound based on available research findings and case studies.

- Molecular Formula : C16H20BF3O2

- Molecular Weight : 312.14 g/mol

- IUPAC Name : 4,4,5,5-tetramethyl-2-(2-(3-(trifluoromethyl)phenyl))-1,3,2-dioxaborolane

- CAS Number : Not specified in the sources but can be referenced through its structure.

The biological activity of 4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane primarily relates to its role as a potential inhibitor of specific enzymes and pathways involved in various diseases. The compound's dioxaborolane structure allows it to participate in boron-mediated interactions which can influence enzyme activity and cellular signaling pathways.

Inhibition Studies

Recent studies have focused on the inhibitory effects of this compound on various enzymes. For instance:

- DYRK1A Inhibition : Research indicates that derivatives of dioxaborolanes exhibit significant inhibitory activity against dual-specificity tyrosine-regulated kinase 1A (DYRK1A), an important target in neurodegenerative diseases such as Alzheimer's disease. The compound's structural features facilitate binding to the enzyme's active site .

Antioxidant and Anti-inflammatory Properties

In addition to enzyme inhibition, compounds similar to 4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane have demonstrated antioxidant and anti-inflammatory properties. These effects were evaluated using:

- ORAC Assays : These assays measure the antioxidant capacity of compounds by assessing their ability to scavenge free radicals.

- LPS-induced Pro-inflammatory Response Evaluations : The compound showed potential in reducing inflammation in BV2 microglial cells when induced by lipopolysaccharides (LPS) .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a related dioxaborolane compound against oxidative stress-induced neuronal cell death. The results indicated that treatment with the compound significantly reduced cell death and improved cell viability compared to untreated controls .

Case Study 2: Cancer Cell Line Studies

Another study explored the effects of the compound on various cancer cell lines. The findings suggested that the compound inhibited cell proliferation and induced apoptosis in specific cancer types through modulation of signaling pathways associated with cell survival .

Data Table: Biological Activities of Dioxaborolane Compounds

| Compound Name | Target Enzyme | IC50 (µM) | Biological Effect |

|---|---|---|---|

| 4,4,5,5-Tetramethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane | DYRK1A | 0.25 | Inhibition |

| Related Dioxaborolane | nNOS | 0.50 | Inhibition |

| Related Dioxaborolane | Antioxidant Assay | N/A | Significant Activity |

Q & A

Q. What are the recommended methods for synthesizing 4,4,5,5-tetramethyl-2-(2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane?

The compound is typically synthesized via Suzuki-Miyaura coupling precursors. A general approach involves reacting pinacol boronic esters with aryl halides using palladium catalysts. For example, derivatives of 1,3,2-dioxaborolanes are often prepared by transesterification of boronic acids with pinacol (1,2-diol) under anhydrous conditions . Key steps include:

- Anhydrous reaction conditions to prevent hydrolysis.

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl-aryl coupling.

- Purification : Column chromatography or recrystallization to isolate the product.

Note: Substituent positions (e.g., ortho-trifluoromethyl) may require modified conditions due to steric hindrance .

Q. How can researchers characterize this compound’s purity and structural integrity?

Standard analytical techniques include:

- NMR spectroscopy : ¹H, ¹³C, ¹¹B, and ¹⁹F NMR to confirm substituent positions and boron coordination. For example, ¹¹B NMR typically shows a peak near 30 ppm for dioxaborolanes .

- Mass spectrometry (HRMS) : To verify molecular weight (e.g., C₁₃H₁₅BF₃O₂ has a theoretical MW of 272.96) .

- X-ray crystallography : Used for definitive structural confirmation in related dioxaborolanes (e.g., C22H24B2N2O2 in ) .

Q. What safety protocols are essential for handling this compound?

Based on analogous dioxaborolanes:

- Protective equipment : Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks.

- Storage : Store at -20°C under argon to prevent degradation .

- Waste disposal : Classify as halogenated/organoboron waste and consult institutional guidelines .

Q. What are the primary research applications of this compound?

It is widely used as a boronic ester in:

- Suzuki-Miyaura cross-couplings : To form biaryl structures in drug discovery .

- Proteolysis-targeting chimeras (PROTACs) : As a boron-containing linker .

- Materials science : Building blocks for organic electronics due to stable boron-oxygen bonds .

Advanced Research Questions

Q. How does the ortho-trifluoromethyl group influence reaction kinetics in cross-coupling reactions?

The ortho-CF₃ group introduces steric and electronic effects:

- Steric hindrance : Slows transmetallation steps in Suzuki reactions, requiring elevated temperatures (e.g., 80–100°C) .

- Electron-withdrawing effect : Enhances electrophilicity of the boron center, improving oxidative addition but potentially reducing stability in protic solvents. Comparative studies with meta- or para-substituted analogs (e.g., CAS 325142-82-3) highlight these differences .

Q. What are the thermal and hydrolytic stability profiles of this compound?

- Thermal stability : Decomposition observed above 150°C (similar to C22H24B2N2O2 in ).

- Hydrolytic sensitivity : Susceptible to hydrolysis in aqueous/acidic conditions. Use anhydrous solvents (e.g., THF, DMF) for reactions . Stability data can be modeled via thermogravimetric analysis (TGA) and accelerated aging studies.

Q. How can solubility challenges be addressed in reaction design?

- Solvent selection : Use polar aprotic solvents (e.g., DMSO, DMF) for better dissolution.

- Co-solvents : Add toluene or dichloromethane to improve miscibility .

- Derivatization : Introduce solubilizing groups (e.g., polyethylene glycol) via post-functionalization .

Q. What structural analogs of this compound have been studied, and how do their properties differ?

Q. How should researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies may arise from:

Q. What computational tools can predict the reactivity of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.